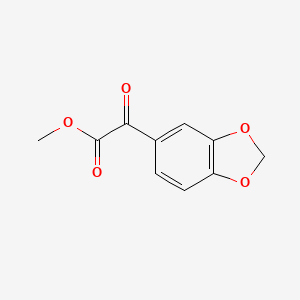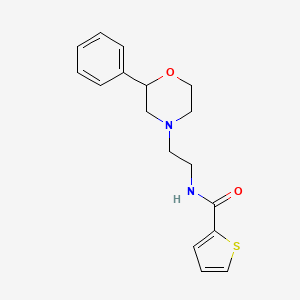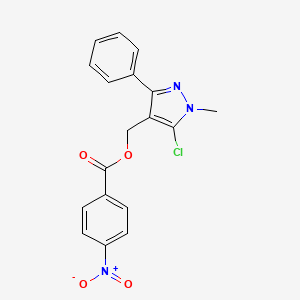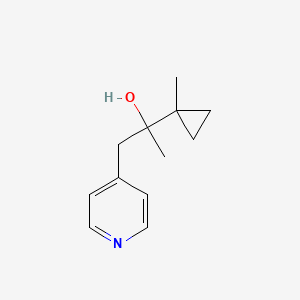![molecular formula C11H12F3N B2437342 Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine CAS No. 59382-27-3](/img/structure/B2437342.png)
Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine is a chemical compound with the CAS Number: 59382-27-3 . It has a molecular weight of 215.22 . The IUPAC name for this compound is cyclopropyl [3- (trifluoromethyl)phenyl]methanamine . It is stored in a dark place, sealed in dry, at 2-8°C . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12F3N/c12-11(13,14)9-3-1-2-8(6-9)10(15)7-4-5-7/h1-3,6-7,10H,4-5,15H2 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 215.22 . It is a liquid at room temperature . The compound should be stored in a dark place, sealed in dry, at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine and its derivatives have been widely studied for their chemical synthesis and properties. For instance, Stark (2000) described the synthesis of ciproxifan, a histamine H3-receptor antagonist, which uses a similar compound as a key intermediate. This process involves a SNAr reaction for acylated fluoroaromatics with cyclopropanation, highlighting the chemical versatility of such compounds (Stark, 2000). Similarly, Demir et al. (2004) achieved the enantioselective synthesis of 2-(2-arylcyclopropyl)glycines, showcasing the utility of cyclopropyl derivatives in synthesizing structurally complex and potentially biologically active molecules (Demir, Ozge Seşenoğlu, Ülkü, & Arici, 2004).
Catalysis and Chemical Reactions
This compound derivatives have also been explored in catalysis. Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives for use in unsymmetrical NCN′ pincer palladacycles, which demonstrated good catalytic activity and selectivity (Roffe, Tizzard, Coles, Cox, & Spencer, 2016). Another study by Karabuğa et al. (2015) involved the synthesis of (4-Phenylquinazolin-2-yl)methanamine, which was used to create N-heterocyclic ruthenium(II) complexes effective in transfer hydrogenation reactions (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Antimicrobial and Antitubercular Applications
Compounds based on this compound have been investigated for their antimicrobial properties. Dwivedi et al. (2005) synthesized aryloxyphenyl cyclopropyl methanones, displaying in vitro antitubercular activities against Mycobacterium tuberculosis (Dwivedi, Tewari, Tiwari, Chaturvedi, Manju, Srivastava, Giakwad, Sinha, & Tripathi, 2005). Additionally, Anand et al. (2013) identified 1-[(4-benzyloxyphenyl)-but-3-enyl]-1H-azoles as potent antitubercular agents, synthesizing these compounds from cyclopropyl ring of phenyl cyclopropyl methanols (Anand, Ramakrishna, Gupt, Chaturvedi, Singh, Srivastava, Sharma, Rai, Ramachandran, Dwivedi, Gupta, Kumar, Pandey, Shukla, Pandey, Lal, & Tripathi, 2013).
Safety and Hazards
The safety information for Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine includes several hazard statements: H315-H319 . This means it can cause skin irritation (H315) and serious eye irritation (H319). The precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 , which provide guidance on how to handle the compound safely.
Propiedades
IUPAC Name |
cyclopropyl-[3-(trifluoromethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-2-8(6-9)10(15)7-4-5-7/h1-3,6-7,10H,4-5,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVKYISBQIIXQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=CC=C2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2437262.png)
![(2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-(4-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2437263.png)




![8-(4-ethoxyphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2437273.png)
![3-(4-(methylthio)phenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2437275.png)


![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2437279.png)

![1-[(4-Fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid](/img/structure/B2437282.png)
